molecular formula C7H9ClINO B1500189 4-Iodo-3-methoxyaniline hydrochloride CAS No. 1185168-45-9

4-Iodo-3-methoxyaniline hydrochloride

Cat. No.: B1500189
CAS No.: 1185168-45-9
M. Wt: 285.51 g/mol
InChI Key: QNPWPXNYJAGLQG-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxyaniline hydrochloride is a chemical compound characterized by the presence of an iodine atom, a methoxy group, and an aniline group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methoxyaniline hydrochloride typically involves the iodination of 3-methoxyaniline. This process can be achieved through electrophilic aromatic substitution, where iodine or an iodine-containing reagent is used to introduce the iodine atom into the aromatic ring. The reaction conditions often require the presence of a catalyst, such as iodine monochloride (ICl), and a suitable solvent, like acetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methoxyaniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH⁻) or alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield iodoquinone derivatives.

  • Reduction: Reduction reactions can produce 4-iodo-3-methoxyaniline.

  • Substitution: Substitution reactions can lead to the formation of various substituted aniline derivatives.

Scientific Research Applications

4-Iodo-3-methoxyaniline hydrochloride is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Iodo-3-methoxyaniline hydrochloride is similar to other iodinated aniline derivatives, such as 3-iodoaniline and 4-iodoaniline. the presence of the methoxy group at the 3-position makes it unique in terms of its chemical properties and reactivity. The methoxy group can influence the electronic distribution in the molecule, affecting its behavior in chemical reactions and biological systems.

Comparison with Similar Compounds

  • 3-Iodoaniline

  • 4-Iodoaniline

  • 3-Methoxyaniline

  • 4-Methoxyaniline

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Properties

IUPAC Name

4-iodo-3-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPWPXNYJAGLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662814
Record name 4-Iodo-3-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185168-45-9
Record name 4-Iodo-3-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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